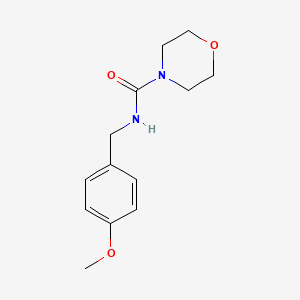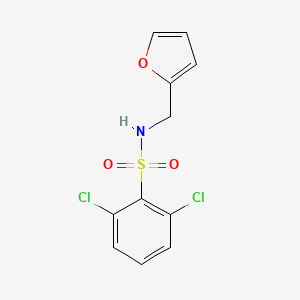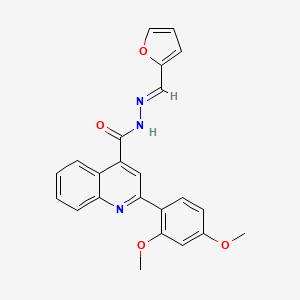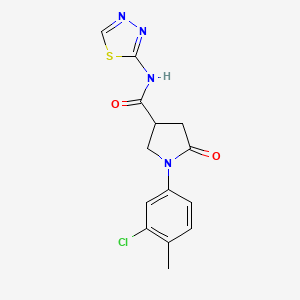
N-(4-methoxybenzyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-4-morpholinecarboxamide is a chemical compound that has been explored in various scientific contexts. Its significance lies in its structure and functional groups, which lend it unique properties for potential applications in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of related benzamide derivatives involves several steps, including the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides. These compounds are evaluated for their gastrokinetic activity, providing insights into the synthetic pathways that could be adapted for N-(4-methoxybenzyl)-4-morpholinecarboxamide (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been determined, showing significant inhibitory activity against some cancer cell lines. These findings contribute to understanding the structural features essential for biological activity, which can be relevant for N-(4-methoxybenzyl)-4-morpholinecarboxamide (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-methoxybenzyl)-4-morpholinecarboxamide can be inferred from related compounds. For example, the synthesis and biological activities of optical isomers of mosapride, which shares a similar morpholine and benzamide structure, highlight the importance of stereochemistry in biological activity and chemical reactivity (Morie et al., 1994).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- The compound has been involved in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating its utility in creating polymers with specific chemical functionalities for advanced materials research (Veld, Dijkstra, & Feijen, 1992).
- It also plays a role in the synthesis of benzamides, which are critical in the development of gastrokinetic agents. These compounds have been evaluated for their effects on gastric emptying, showing promise in therapeutic applications for gastrointestinal disorders (Kato et al., 1992).
Biological Activity and Pharmacology
- Research on benzodifuranyl derivatives, including N-(4-methoxybenzyl)-4-morpholinecarboxamide, has shown significant anti-inflammatory and analgesic activities. These findings indicate potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Another study synthesized and tested the antimicrobial activities of triazole derivatives, highlighting the antimicrobial potential of molecules incorporating N-(4-methoxybenzyl)-4-morpholinecarboxamide (Bektaş et al., 2010).
Analytical and Synthetic Techniques
- The compound has been utilized in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for Parkinson's disease. This research underscores its relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
- In corrosion inhibition studies, Schiff base compounds derived from N-(4-methoxybenzyl)-4-morpholinecarboxamide showed efficacy in protecting mild steel in hydrochloric acid, illustrating its industrial application in corrosion prevention (Khan et al., 2017).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-4-2-11(3-5-12)10-14-13(16)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNQUPXCQMZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)
![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)
![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)